molecular formula C12H24N2O2 B13211844 tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate

Cat. No.: B13211844
M. Wt: 228.33 g/mol
InChI Key: KNKJNZSEVXXYMG-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine derivative

    Reagents: tert-Butyl chloroformate, methylamine

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran

    Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Vessels: Industrial reactors equipped with temperature control and stirring mechanisms.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(methylamino)piperidine-1-carboxylate
  • tert-Butyl 3-(methylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-10(13-5)8-14(9)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

KNKJNZSEVXXYMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)NC

Origin of Product

United States

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